

Application Notes: Tetrabenzylthiuram Disulfide (TBzTD) as a Primary Accelerator

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tetrabenzylthiuram disulfide*

Cat. No.: *B076749*

[Get Quote](#)

Introduction

Tetrabenzylthiuram disulfide (TBzTD), a member of the thiuram class of accelerators, is a crucial component in the vulcanization of rubber.^[1] It serves as an ultra-fast primary or secondary accelerator and, in some applications, as a sulfur donor.^{[2][3][4]} TBzTD is compatible with a wide range of elastomers, including Natural Rubber (NR), Styrene-Butadiene Rubber (SBR), and Nitrile Butadiene Rubber (NBR).^{[5][6]} Its primary significance lies in its designation as a "green" or safer accelerator. Unlike traditional thiurams such as Tetramethylthiuram disulfide (TMTD), TBzTD does not produce carcinogenic N-nitrosamines during the vulcanization process, a critical advantage for health, safety, and environmental compliance.^{[4][6][7][8][9]} The dibenzylnitrosamine that could potentially form is not considered carcinogenic.^{[4][8][9]} This makes TBzTD an excellent replacement for TMTD in applications where the presence of harmful nitrosamines is a concern.^{[4][10]}

Key Advantages

The use of TBzTD as a primary accelerator offers several distinct advantages:

- Enhanced Processing Safety: TBzTD provides a significantly longer scorch time compared to traditional accelerators like TMTD.^{[6][7][9][11]} This extended processing window reduces the risk of premature vulcanization (scorching) during the mixing and shaping stages, which is crucial for minimizing material waste and ensuring product consistency.^[5]

- Environmental and Health Benefits: As a non-nitrosamine generating accelerator, TBzTD minimizes health risks for workers and complies with stringent environmental regulations.[\[6\]](#)
[\[7\]](#)
- Versatile Performance: It functions effectively as a fast primary and secondary accelerator and can also act as a sulfur donor, making it suitable for a wide array of rubber formulations.[\[3\]](#)[\[4\]](#)[\[6\]](#)
- Improved Vulcanizate Properties: TBzTD contributes to enhanced thermal stability and desirable mechanical properties in the final rubber product.[\[6\]](#)[\[11\]](#)

Data Presentation

Table 1: Physical and Chemical Properties of TBzTD

Property	Value	Reference
Chemical Name	Tetrabenzylthiuram disulfide	[8]
Abbreviation	TBzTD	[11]
CAS Number	10591-85-2	[5]
Molecular Formula	C ₃₀ H ₂₈ N ₂ S ₄	[1] [8] [12]
Molecular Weight	544.82 g/mol	[1] [13]
Appearance	White to light yellow powder/granules	[1] [4] [8] [9]
Melting Point	122-130°C	[1] [4] [8] [9]
Solubility	Soluble in organic solvents (e.g., acetone, benzene); insoluble in water.	[1]
Specific Gravity	~1.40	[3]

Table 2: Comparative Cure Characteristics (TBzTD vs. TMTD in Natural Rubber)

Cure Characteristic	TBzTD System	TMTD System	Key Observation
Scorch Safety (t_{s2} , min)	Longer	Shorter	TBzTD provides a wider processing window, reducing premature vulcanization risk. [6] [7]
Optimum Cure Time (t_{90} , min)	Slightly Slower Rate-of-Cure	Faster Rate-of-Cure	The cure rate of TBzTD is slightly slower but can be optimized with adjustments to the cure package, such as higher sulfur levels. [4] [7]
Cure Rate Index (CRI)	Lower	Higher	Reflects the slightly slower cure speed of TBzTD compared to TMTD.
Reversion Resistance	Good	Prone to Reversion	TBzTD systems can exhibit good resistance to over-curing.

Table 3: Physical Properties of Vulcanizates (Illustrative Data for NR)

Property	TBzTD Vulcanize	TMTD Vulcanize	Notes
Tensile Strength (MPa)	Comparable	Comparable	TBzTD-based vulcanizates can achieve mechanical properties similar to those made with TMTD.
Modulus at 300% (MPa)	Comparable/Slightly Higher	Comparable	Modulus values often correlate with crosslink density.
Elongation at Break (%)	Comparable	Comparable	
Tear Strength (kN/m)	Comparable	Comparable	Indicates good resistance to tearing and chipping.
Compression Set (%)	Comparable	Comparable	A low compression set value indicates good elasticity and recovery.
Aging Resistance	Improved	Good	TBzTD can contribute to better retention of properties after heat aging.

Experimental Protocols

Protocol 1: Preparation of a TBzTD-Accelerated Rubber Compound

Objective: To prepare a natural rubber (NR) compound using TBzTD as the primary accelerator for subsequent analysis of cure characteristics and physical properties.

Materials:

- Natural Rubber (ISNR-5)

- Zinc Oxide (ZnO)
- Stearic Acid
- Carbon Black (e.g., N660)
- **Tetrabenzylthiuram disulfide (TBzTD)**
- Sulfur

Equipment:

- Two-roll open mill
- Analytical balance
- Spatulas and cutting tools

Procedure (based on ASTM D3184-89):

- Mastication: Pass the raw Natural Rubber through the nip of the two-roll mill several times to soften it and form a uniform band. Set the mill temperature to approximately 70°C.
- Addition of Activators: Add the pre-weighed Zinc Oxide and Stearic Acid to the rubber band on the mill. Continue milling until these ingredients are homogeneously dispersed.
- Incorporation of Filler: Add the carbon black filler in small increments to ensure even distribution within the rubber matrix. Scrape and re-band the compound as needed.
- Addition of Accelerator and Sulfur: Reduce the mill temperature to below 50°C to prevent scorching. Add the TBzTD and, finally, the sulfur. This step should be performed quickly.
- Homogenization: Perform several end-wise passes (cutting the rubber sheet, turning it 90 degrees, and re-feeding it into the mill) to ensure the final compound is completely homogeneous.
- Sheeting Out: Sheet the final compound off the mill at a controlled thickness (e.g., 2 mm) and allow it to cool at room temperature for at least 24 hours before testing.

Protocol 2: Evaluation of Cure Characteristics

Objective: To determine the scorch time, cure time, and torque values of the prepared rubber compound.

Equipment:

- Moving Die Rheometer (MDR) or Rubber Process Analyzer (RPA)

Procedure:

- **Sample Preparation:** Cut a sample of the uncured rubber compound (approximately 5-6 g) and place it in the rheometer's die cavity.
- **Test Parameters:** Set the test temperature (e.g., 150°C or 160°C), oscillation frequency, and strain.[14]
- **Data Acquisition:** Start the test. The rheometer will record the torque as a function of time. The test continues until the torque reaches a maximum plateau or begins to revert.
- **Analysis:** From the resulting rheograph (cure curve), determine the following parameters:
 - Minimum Torque (ML): An indicator of the compound's viscosity.
 - Maximum Torque (MH): An indicator of the compound's stiffness or crosslink density.
 - Scorch Time (t_{s2}): The time taken for the torque to rise by 2 units above ML, indicating the onset of vulcanization.
 - Optimum Cure Time (t_{90}): The time required to reach 90% of the maximum torque development (MH - ML).[14]

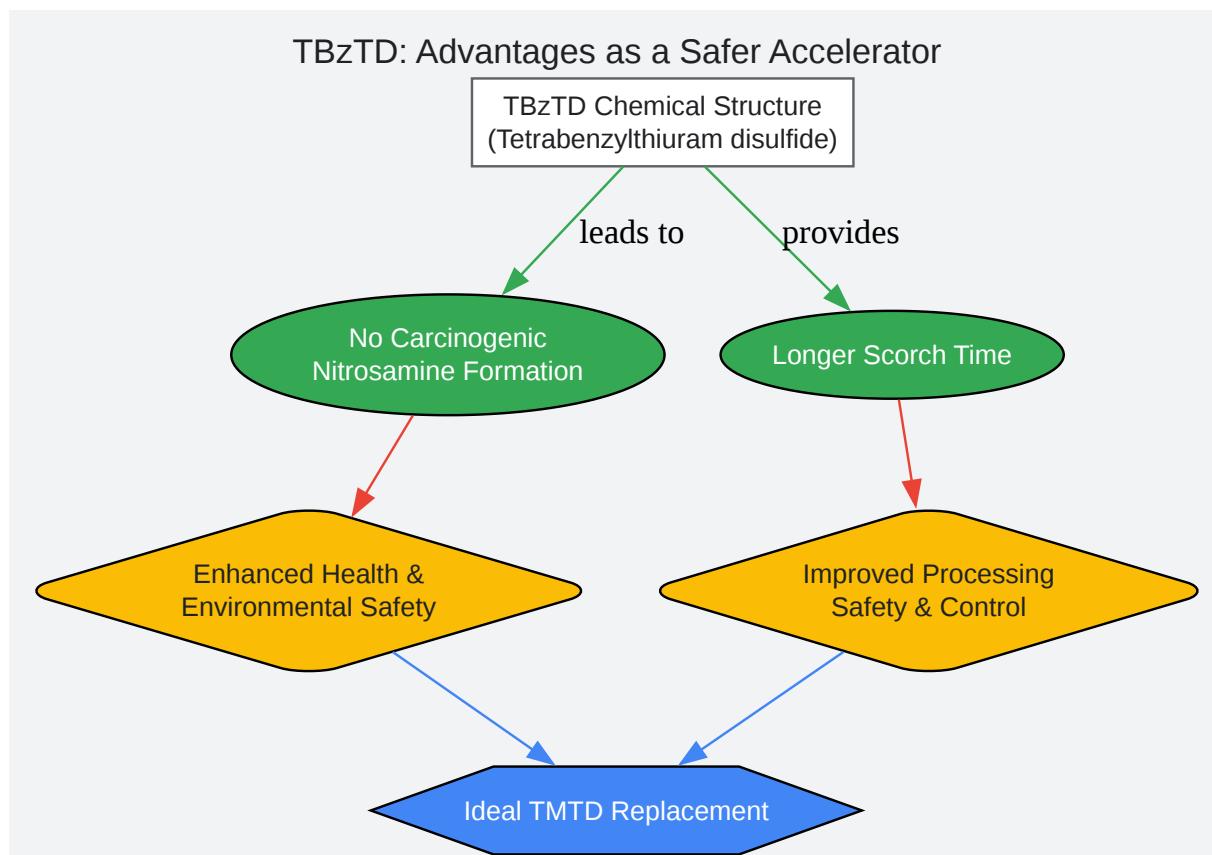
Protocol 3: Vulcanization and Physical Property Testing

Objective: To vulcanize the rubber compound and test its key mechanical properties.

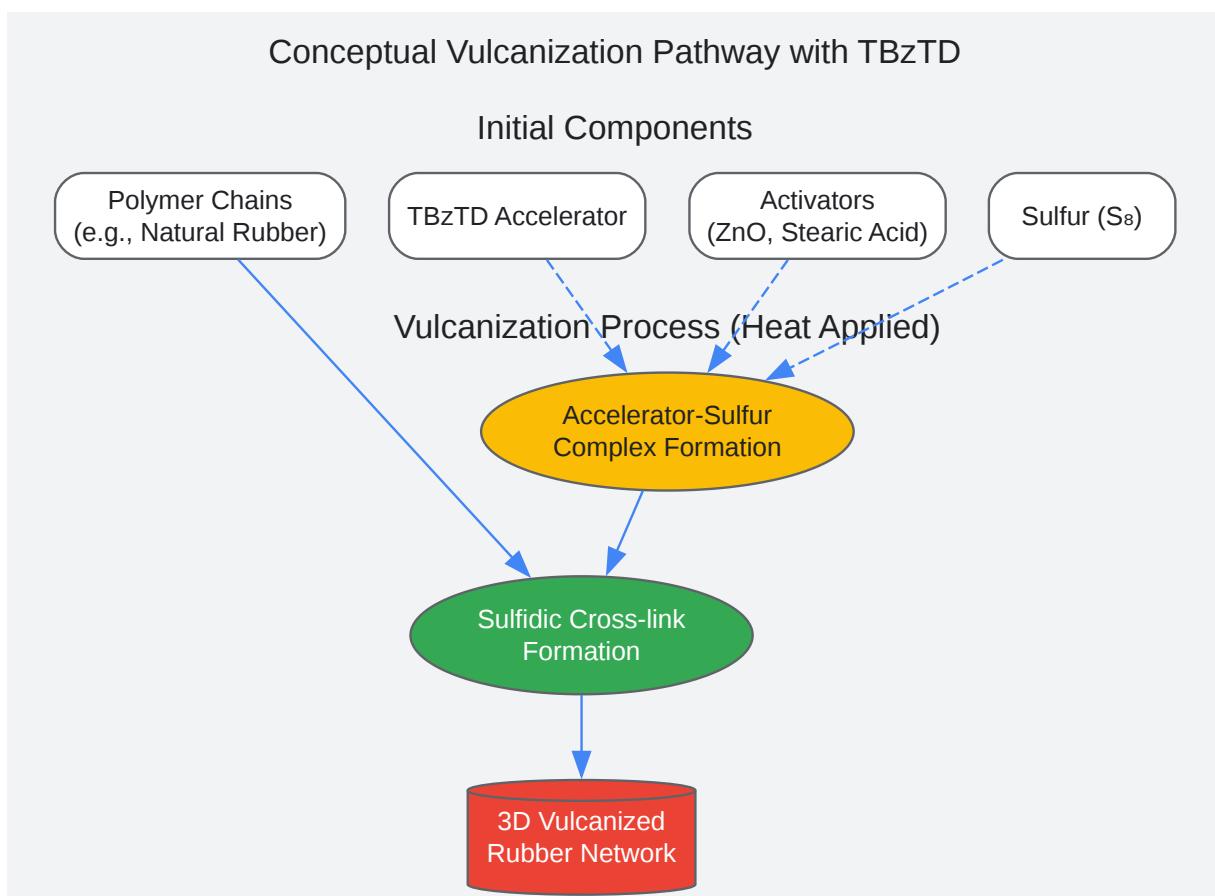

Equipment:

- Electrically heated hydraulic press with temperature control
- Molds for test specimens
- Universal Testing Machine (UTM) for tensile and tear strength
- Durometer for hardness testing
- Compression set testing apparatus
- Aging oven

Procedure:


- Molding and Curing: Place the uncured rubber compound into the appropriate molds. Cure the specimens in the hydraulic press at the vulcanization temperature (e.g., 150°C) for the optimum cure time (t_{90}) determined in Protocol 2.
- Conditioning: After demolding, condition the vulcanized test specimens for at least 24 hours at standard laboratory conditions.
- Tensile Testing (ASTM D412): Use dumbbell-shaped specimens in the UTM to measure tensile strength, modulus, and elongation at break.
- Tear Strength Testing (ASTM D624): Use appropriate specimens (e.g., angle or crescent) in the UTM to measure the force required to tear the rubber.
- Hardness Testing (ASTM D2240): Measure the Shore A hardness of the vulcanized sheet using a durometer.
- Compression Set Testing (ASTM D395):^[14] Compress a cylindrical specimen to a fixed percentage of its original height and hold it at a specific temperature (e.g., 70°C or 100°C) for a set time (e.g., 22 or 70 hours). Measure the percentage of permanent set after recovery.
- Accelerated Aging (ASTM D573): Expose specimens to elevated temperatures in an aging oven for a specified duration. Re-test the physical properties to assess the vulcanizate's thermal stability.

Visualizations


[Click to download full resolution via product page](#)

Caption: Workflow for rubber compounding, testing, and vulcanization using TBzTD.

[Click to download full resolution via product page](#)

Caption: Logical flow from TBzTD's structure to its key safety advantages.

[Click to download full resolution via product page](#)

Caption: Conceptual diagram of the sulfur vulcanization process accelerated by TBzTD.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. TBZTD Accelerator: A Comprehensive Guide [chembroad.com]
- 2. lusida.com [lusida.com]
- 3. pmcrci.in [pmcrci.in]

- 4. akrochem.com [akrochem.com]
- 5. nbino.com [nbino.com]
- 6. nbino.com [nbino.com]
- 7. Mercure TBzTD - Finorchem [finorchem.com]
- 8. Rubber Accelerator TBzTD-80 – ylsch-rbb [ylsch-rbb.com]
- 9. sovchem.net [sovchem.net]
- 10. scispace.com [scispace.com]
- 11. Process for preparing Tetrabenzylthiuramdisulfide_Chemicalbook [chemicalbook.com]
- 12. Tetrabenzylthiuram disulfide | C30H28N2S4 | CID 355227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Buy Tetrabenzylthiuram disulfide | 10591-85-2 [smolecule.com]
- 14. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Application Notes: Tetrabenzylthiuram Disulfide (TBzTD) as a Primary Accelerator]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b076749#using-tetrabenzylthiuram-disulfide-as-a-primary-accelerator>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com